6-[(2-fluorobenzyl)sulfanyl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[(2-fluorobenzyl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a chemical compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a 2-fluorobenzylsulfanyl group and two diphenylamine groups. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-fluorobenzyl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the reaction of 2-fluorobenzyl mercaptan with a suitable triazine precursor under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a specific temperature, often around 80-100°C, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
6-[(2-fluorobenzyl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield partially or fully hydrogenated derivatives.
Substitution: The fluorobenzyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated triazine derivatives.
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Scientific Research Applications
6-[(2-fluorobenzyl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mechanism of Action
The mechanism of action of 6-[(2-fluorobenzyl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorobenzylsulfanyl group enhances its binding affinity and specificity towards certain targets, while the triazine ring provides stability and rigidity to the molecule.
Comparison with Similar Compounds
Similar Compounds
- **2-[(2-fluorobenzyl)sulfanyl]-6-phenylnicotinonitrile
- **N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)-propanamide
Uniqueness
6-[(2-fluorobenzyl)sulfanyl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to its specific substitution pattern on the triazine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H18FN5S |
---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
6-[(2-fluorophenyl)methylsulfanyl]-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C22H18FN5S/c23-19-14-8-7-9-16(19)15-29-22-27-20(24-17-10-3-1-4-11-17)26-21(28-22)25-18-12-5-2-6-13-18/h1-14H,15H2,(H2,24,25,26,27,28) |
InChI Key |
XVVDUWRHTXFCLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC2=NC(=NC(=N2)SCC3=CC=CC=C3F)NC4=CC=CC=C4 |
Origin of Product |
United States |
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